molecular formula C9H8O3 B14501948 2-(Oxiran-2-yl)-2H-1,3-benzodioxole CAS No. 64197-78-0

2-(Oxiran-2-yl)-2H-1,3-benzodioxole

Cat. No.: B14501948
CAS No.: 64197-78-0
M. Wt: 164.16 g/mol
InChI Key: HJFXJGITUHYUBY-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)-2H-1,3-benzodioxole is an organic compound that features an oxirane (epoxide) ring fused to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-yl)-2H-1,3-benzodioxole typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of a benzodioxole derivative with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.

Scientific Research Applications

2-(Oxiran-2-yl)-2H-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-yl)-2H-1,3-benzodioxole involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxiran-2-yl)-2H-1,3-benzodioxole is unique due to the presence of both an oxirane ring and a benzodioxole moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The benzodioxole ring provides aromatic stability, while the oxirane ring offers high reactivity, allowing for diverse chemical transformations .

Properties

CAS No.

64197-78-0

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

2-(oxiran-2-yl)-1,3-benzodioxole

InChI

InChI=1S/C9H8O3/c1-2-4-7-6(3-1)11-9(12-7)8-5-10-8/h1-4,8-9H,5H2

InChI Key

HJFXJGITUHYUBY-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2OC3=CC=CC=C3O2

Origin of Product

United States

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